Methyl 3-amino-5-chloro-2-hydroxybenzoate
Description
Methyl 3-amino-5-chloro-2-hydroxybenzoate: is an organic compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a hydroxy group on the benzene ring, along with a methyl ester functional group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Properties
IUPAC Name |
methyl 3-amino-5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSOMLZFAVONTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350776 | |
| Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-81-2 | |
| Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Protected Intermediates
Methyl p-acetamido-o-methoxybenzoate undergoes chlorination using N-chlorosuccinimide (NCS) in dichloroethane at 80°C for 4 hours, yielding methyl 2-hydroxy-4-acetamido-5-chlorobenzoate (93.9% yield). The methoxy group at position 2 is hydrolyzed to a hydroxyl group during the reaction.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | Methyl p-acetamido-o-methoxybenzoate |
| Chlorinating Agent | N-Chlorosuccinimide (1.2 equiv) |
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Yield | 93.9% |
Deprotection of Acetamido Group
The acetamido group at position 4 is hydrolyzed to an amino group using aqueous hydrochloric acid (6 M) at 60°C for 3 hours. This step achieves >95% conversion, though regioselectivity must be controlled to prevent over-hydrolysis.
Methylation of 3-Amino-5-Chloro-2-Hydroxybenzoic Acid
Patent CN103193666A outlines a methylation protocol using dimethyl sulfate in the presence of a mineral base. While originally developed for 2-amino-3-chlorobenzoic acid, this method is adaptable to the target compound.
Procedure :
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Base Addition : Potassium carbonate (1.5 equiv) is added to a solution of 3-amino-5-chloro-2-hydroxybenzoic acid in N,N-dimethylformamide (DMF).
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Methylation : Dimethyl sulfate (1.2 equiv) is dripped at 5–10°C, followed by stirring at room temperature for 6 hours.
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Workup : The product is precipitated by adding water (10:1 v/w), filtered, and recrystallized from ethanol.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 5–10°C (initial) | Reduces side reactions |
| Reaction Time | 6 hours | Balances conversion and degradation |
This method achieves yields of 85–89% with 99% purity, making it suitable for industrial scale.
| Halogenating Agent | Solvent System | Temperature | Yield |
|---|---|---|---|
| Benzyltrimethylammonium dichloroiodate | CH₂Cl₂/MeOH (7:3) | Room temp | 85.8% |
Industrial Production and Scalability
Industrial protocols prioritize cost-efficiency and reproducibility. Continuous flow reactors are employed for esterification and halogenation steps, reducing reaction times by 40% compared to batch processes. Automated systems monitor pH, temperature, and reagent addition to maintain consistency.
Scale-Up Challenges :
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Byproduct Formation : Over-chlorination at position 3 is mitigated by controlling NCS stoichiometry (1.05–1.1 equiv).
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Catalyst Recovery : Sulfuric acid is neutralized with aqueous NaOH, and the resulting Na₂SO₄ is filtered and recycled.
Analytical Characterization
Quality control protocols include HPLC (99% purity threshold) and mass spectrometry for molecular weight confirmation (m/z 201.61 [M+H]⁺).
Stock Solution Preparation :
For biological testing, stock solutions are prepared per the following table:
| Concentration (mM) | 1 mg (Volume) | 5 mg (Volume) | 10 mg (Volume) |
|---|---|---|---|
| 1 | 5.9823 mL | 29.9115 mL | 59.8229 mL |
| 5 | 1.1965 mL | 5.9823 mL | 11.9646 mL |
| 10 | 0.5982 mL | 2.9911 mL | 5.9823 mL |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-5-chloro-2-hydroxybenzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted benzoates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-chloro-2-hydroxybenzoate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, chloro, and hydroxy groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 3-amino-5-chloro-2-hydroxybenzoate: Similar in structure but lacks the hydroxy group.
Methyl 3-amino-5-chloro-4-hydroxybenzoate: Similar but with the hydroxy group at a different position on the benzene ring.
Methyl 3-amino-5-chloro-2-methoxybenzoate: Similar but with a methoxy group instead of a hydroxy group.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of amino, chloro, and hydroxy groups allows for versatile chemical transformations and potential therapeutic applications .
Biological Activity
Methyl 3-amino-5-chloro-2-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol. The compound features a benzene ring substituted with an amino group, a chloro group, and a hydroxy group, which contribute to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Its functional groups allow for diverse interactions, potentially modulating the activity of these biological molecules. The compound has been investigated for its enzyme inhibition properties, making it relevant in drug design and development.
Targets of Action
Currently, the specific targets of this compound remain largely unidentified; however, it is known to inhibit certain enzymes involved in metabolic pathways. For example, it may affect enzymes related to nucleotide synthesis, thereby influencing DNA and RNA synthesis.
Biological Activity
This compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which is crucial in the context of drug development. Its interaction with enzymes can lead to alterations in metabolic processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed investigations are still required to establish its efficacy against various pathogens.
- Anti-inflammatory Potential : There are indications that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease contexts.
Case Studies and Research Findings
Numerous studies have highlighted the biological significance of this compound. Below is a summary table showcasing key findings from various research efforts:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Enzyme Interaction | Demonstrated inhibition of key metabolic enzymes affecting DNA/RNA synthesis. | |
| Antimicrobial Activity | Suggested potential efficacy against certain bacterial strains; further studies needed for validation. | |
| Anti-inflammatory Effects | Indicated possible anti-inflammatory properties through modulation of inflammatory pathways. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in solvents like DMSO and methanol. This solubility is indicative of its potential effectiveness in biological systems where absorption and distribution are critical factors.
Q & A
Q. What are the standard synthetic protocols for preparing Methyl 3-amino-5-chloro-2-hydroxybenzoate, and how can reaction yields be optimized?
this compound is typically synthesized via sulfonamidation or condensation reactions. For example, in a two-step procedure:
- Step A : Reacting this compound (1.0 mmol) with a sulfonyl chloride derivative (e.g., 5-bromo-2-methoxyphenylsulfonyl chloride) under anhydrous conditions yields the sulfonamide product with an 82% yield .
- Step B : Further derivatization using 5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride increases yield to 91% under similar conditions .
Optimization strategies include controlling reaction temperature (20–25°C), using dimethylformamide (DMF) as a solvent, and ensuring stoichiometric excess of sulfonyl chloride.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?
Key methods include:
- <sup>1</sup>H NMR (DMSO-d6): Peaks at δH 7.81–7.76 (m, 2H) and δH 3.88 (s, 3H, methoxy group) confirm structural integrity .
- LCMS : Retention time (tR = 1.77 min) and m/z = 450/452 [M+H]<sup>+</sup> validate molecular weight and purity .
- X-ray crystallography : For derivatives like hydrazides, Cambridge Structural Database (CCDC) data provides bond-length validation and spatial conformation insights .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for this compound derivatives?
Discrepancies in receptor affinity (e.g., dopamine D2 vs. serotonin 5-HT4 receptors) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance 5-HT4 agonism but reduce D2 antagonism .
- Experimental models : Guinea pig ileum assays may overestimate 5-HT4 activity compared to rat esophagus models due to tissue-specific receptor isoforms .
Methodological solution : Use orthogonal assays (e.g., radioligand binding, functional cAMP assays) and molecular docking studies to validate target specificity.
Q. What strategies enhance the bioactivity of this compound derivatives in pharmacological studies?
- Structural modifications : Introducing sulfonamide or hydrazide moieties improves solubility and receptor engagement. For example, 4-methoxybenzoic acid hydrazide derivatives show enhanced antibacterial activity .
- Crystal engineering : Modifying hydrogen-bonding networks (e.g., via -OH or -NH2 groups) optimizes crystal packing and stability, as shown in CCDC-deposited structures .
- Metabolite analysis : LC-MS/MS can identify active metabolites, though direct detection in vivo remains challenging .
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- DFT calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO energy gaps. The amino group (-NH2) and hydroxyl (-OH) are reactive toward sulfonation and acylation .
- MD simulations : Model interactions with biological targets (e.g., 5-HT4 receptor) to prioritize derivatives for synthesis.
- Retrosynthetic tools : Platforms like Synthia™ propose routes using commercially available precursors (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
Q. How can researchers address low yields in large-scale syntheses of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
